molecular formula C7H5N3O2 B063782 Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 160911-42-2

Imidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B063782
CAS No.: 160911-42-2
M. Wt: 163.13 g/mol
InChI Key: ONVUCPOYNIOJFY-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUCPOYNIOJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442002
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160911-42-2
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?

A1: Researchers focused on introducing a thiazolidin moiety into the this compound structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using this compound as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, this compound hydrazide, and this compound benzylidene-hydrazide. []

Q2: What biological activities have been investigated for this compound derivatives?

A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []

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